Benzyl 3-oxopropylcarbamate

概要

説明

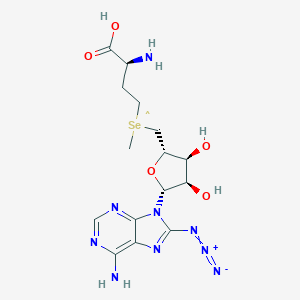

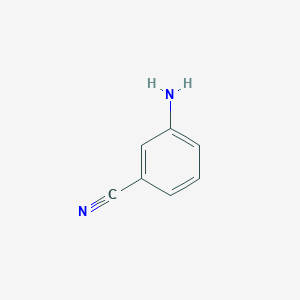

Benzyl 3-oxopropylcarbamate is an aldolase inhibitor that has been shown to have stereoselective activity . It is a phosphate derivative, which inhibits the enzyme by reversibly binding to the active site and preventing substrate from entering .

Synthesis Analysis

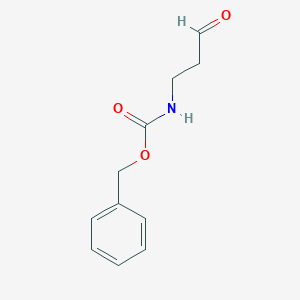

3-[(Benzyloxycarbonyl)amino]propionaldehyde is a commonly used organic synthesis intermediate. It can be used to synthesize various drugs and bioactive molecules, such as amino acid derivatives, peptide drugs, anticancer drugs, etc .Molecular Structure Analysis

The molecular formula of Benzyl 3-oxopropylcarbamate is C11H13NO3 . Its average mass is 207.226 Da and its monoisotopic mass is 207.089539 Da .Chemical Reactions Analysis

The reaction mechanism of benzyl (3-oxopropyl)carbamate has been studied and found to involve hydrogen bonds with the phosphate group . Benzyl (3-oxopropyl)carbamate is also an effective dehydrogenase inhibitor, which prevents the oxidation of hydrocarbons in cells .Physical And Chemical Properties Analysis

Benzyl 3-oxopropylcarbamate has a molecular weight of 207.23 g/mol . It is stored under inert atmosphere, in a freezer, under -20°C .科学的研究の応用

Dehydrogenase Inhibition

Benzyl 3-oxopropylcarbamate has been identified as an effective dehydrogenase inhibitor. It prevents the oxidation of hydrocarbons in cells by inhibiting the action of dehydrogenase enzymes .

Study of Reaction Mechanisms

The compound has been studied for its reaction mechanism, which involves hydrogen bonds with the phosphate group. This application is crucial in understanding the interactions within biological systems and can aid in the development of new pharmaceuticals .

Analytical Chemistry

In analytical chemistry, particularly in spectroscopy and chromatography, Benzyl 3-oxopropylcarbamate is used for its properties that can be detected and measured. It is involved in methods such as NMR, HPLC, LC-MS, and UPLC .

Safety and Hazards

Benzyl 3-oxopropylcarbamate should be handled with care. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

作用機序

Target of Action

Benzyl 3-oxopropylcarbamate, also known as 3-[(Benzyloxycarbonyl)amino]propionaldehyde, primarily targets aldolase enzymes . Aldolases play a crucial role in glycolysis and gluconeogenesis, where they catalyze the cleavage of fructose 1,6-bisphosphate into glyceraldehyde 3-phosphate and dihydroxyacetone phosphate.

Mode of Action

The compound inhibits aldolase enzymes by reversibly binding to the active site, preventing the substrate from entering . The reaction mechanism involves hydrogen bonds with the phosphate group . Additionally, it is an effective dehydrogenase inhibitor, which prevents the oxidation of hydrocarbons in cells .

Pharmacokinetics

Itsmolecular weight is 207.23 g/mol , which suggests it may have good bioavailability due to its relatively small size

Action Environment

Environmental factors can influence the action, efficacy, and stability of Benzyl 3-oxopropylcarbamate. For instance, it should be stored under an inert atmosphere and in a freezer under -20°C to maintain its stability Factors such as pH and temperature can also affect its efficacy.

特性

IUPAC Name |

benzyl N-(3-oxopropyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c13-8-4-7-12-11(14)15-9-10-5-2-1-3-6-10/h1-3,5-6,8H,4,7,9H2,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQMOZOQTXKMYSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90439249 | |

| Record name | Benzyl 3-oxopropylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90439249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 3-oxopropylcarbamate | |

CAS RN |

65564-05-8 | |

| Record name | Benzyl 3-oxopropylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90439249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of 3-[(Benzyloxycarbonyl)amino]propionaldehyde in modifying guanosine nucleotides?

A1: 3-[(Benzyloxycarbonyl)amino]propionaldehyde acts as a crucial reagent in the synthesis of N2-modified guanosine nucleotides. [, ] The process involves a two-step reaction:

Q2: What are the advantages of this synthetic approach for generating modified guanosine nucleotides?

A2: The research highlights several advantages of using 3-[(Benzyloxycarbonyl)amino]propionaldehyde for this modification:

- Efficiency: The reaction proceeds with moderate yield and high purity (>99.5%), making it suitable for synthesizing these modified nucleotides. [, ]

- Versatility: The method is applicable to various guanosine nucleotides, including GMP, GDP, GTP, and even N7-methyl-GDP. [, ] This broadens the scope of potential probes that can be generated.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![11-(1-Piperazinyl)-dibenzo[b,f][1,4]thiazepine dihydrochloride](/img/structure/B145680.png)

![4-[amino(methyl)amino]-6-ethoxy-N-ethyl-1,3,5-triazin-2-amine](/img/structure/B145684.png)

![[(1R,2R,3S,4R,5R,6S,8S,10R,11R,12R,15S)-3,4,6,11-Tetraacetyloxy-2,8-dihydroxy-1,15-dimethyl-9-methylidene-13-oxo-16-oxatetracyclo[10.5.0.02,15.05,10]heptadecan-5-yl]methyl benzoate](/img/structure/B145686.png)